molecular formula C11H13BrO3 B596047 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde CAS No. 1341950-98-8

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde

Cat. No.: B596047
CAS No.: 1341950-98-8
M. Wt: 273.126
InChI Key: JIRBJSLYARXFGE-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde: is an organic compound with the molecular formula C11H13BrO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and an ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde typically involves the bromination of 4-(2-ethoxyethoxy)benzaldehyde. The reaction is carried out using bromine or a bromine source in the presence of a catalyst, such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent, such as dichloromethane or chloroform .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom can participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 3-Bromo-4-ethoxybenzaldehyde
  • 4-(2-Ethoxyethoxy)benzaldehyde
  • 3-Bromo-4-methoxybenzaldehyde

Comparison: 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is unique due to the presence of both a bromine atom and an ethoxyethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. For example, the ethoxyethoxy group increases the compound’s solubility in organic solvents, while the bromine atom enhances its electrophilic character .

Properties

IUPAC Name

3-bromo-4-(2-ethoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-14-5-6-15-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRBJSLYARXFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733923
Record name 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341950-98-8
Record name 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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